Cas no 898356-02-0 (N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide)

N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide Chemical and Physical Properties
Names and Identifiers
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- Ethanediamide, N1-(2-cyanophenyl)-N2-(1-methylethyl)-
- N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide
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- Inchi: 1S/C12H13N3O2/c1-8(2)14-11(16)12(17)15-10-6-4-3-5-9(10)7-13/h3-6,8H,1-2H3,(H,14,16)(H,15,17)
- InChI Key: WDIUKOSFQJMRLJ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1C#N)(=O)C(NC(C)C)=O
N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2616-0361-25mg |
N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide |
898356-02-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2616-0361-1mg |
N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide |
898356-02-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2616-0361-5μmol |
N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide |
898356-02-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2616-0361-20μmol |
N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide |
898356-02-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2616-0361-3mg |
N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide |
898356-02-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2616-0361-2μmol |
N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide |
898356-02-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2616-0361-5mg |
N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide |
898356-02-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2616-0361-40mg |
N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide |
898356-02-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2616-0361-15mg |
N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide |
898356-02-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2616-0361-10mg |
N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide |
898356-02-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide Related Literature
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Additional information on N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide
Professional Introduction to N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide (CAS No. 898356-02-0)
N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide, a compound with the chemical identifier CAS No. 898356-02-0, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this diamide derivative incorporates a 2-cyanophenyl moiety linked to a propylamine group, forming a complex and versatile scaffold that may exhibit diverse biological activities.
The synthesis and characterization of N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide involve meticulous chemical methodologies that ensure high purity and yield. The presence of the cyano group in the phenyl ring enhances the electrophilicity of the aromatic system, making it a valuable component in various organic transformations. This feature is particularly useful in medicinal chemistry, where such functional groups often serve as key intermediates in the synthesis of bioactive molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of diamide derivatives due to their reported biological activities. N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide has been investigated for its potential role in modulating enzyme activity and interacting with biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, making it a promising candidate for further development as an anti-inflammatory agent.
The structural features of N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide also make it an attractive scaffold for drug design. The combination of the cyanophenyl group and the propylamine moiety provides a balance between lipophilicity and polarizability, which are critical factors in determining drug-like properties such as solubility, permeability, and metabolic stability. These attributes are essential for optimizing pharmacokinetic profiles, ensuring that the compound can effectively reach its target site within the body.
Advances in computational chemistry have further facilitated the study of N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide. Molecular modeling techniques have been employed to predict binding interactions with potential biological targets, providing insights into the compound's mechanism of action. These simulations have helped researchers refine their understanding of how this molecule interacts with proteins and other macromolecules, guiding the design of more potent and selective derivatives.
The potential therapeutic applications of N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide extend beyond anti-inflammatory uses. Research is ongoing to explore its efficacy in treating neurological disorders, where modulation of enzyme activity and neurotransmitter pathways is crucial. The compound's ability to interact with multiple biological targets makes it a versatile tool for investigating complex disease mechanisms and developing multifaceted therapeutic strategies.
In conclusion, N'-(2-cyanophenyl)-N-(propan-2-yl)ethanediamide (CAS No. 898356-02-0) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and reported biological activities position it as a valuable compound for further research and development. As our understanding of its pharmacological properties continues to evolve, this diamide derivative holds promise for contributing to advancements in drug discovery and therapeutic intervention.
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